molecular formula C8H14N4 B2755003 2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole CAS No. 2310147-56-7

2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole

Cat. No.: B2755003
CAS No.: 2310147-56-7
M. Wt: 166.228
InChI Key: MHSSAPQZIIXCDT-UHFFFAOYSA-N
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Description

2-(2-(Pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure incorporates a 1,2,3-triazole ring, a privileged scaffold in pharmaceutical sciences known for its metabolic stability and ability to participate in hydrogen bonding, which can facilitate target binding . This heterocycle is often used as a bioisostere for amide or other functional groups, making it valuable for the design of novel bioactive molecules . The pyrrolidine moiety appended via an ethyl linker adds further complexity and potential for interaction with biological targets. Compounds featuring the 1,2,3-triazole core have been investigated for a wide spectrum of biological activities. Research on analogous structures has indicated potential in areas such as anticancer and antimicrobial applications, serving as inhibitors for specific enzymes or cellular processes . The rigid, polar nature of the triazole ring also makes it a useful building block in materials science and chemical biology for constructing functional molecular architectures. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-2-6-11(5-1)7-8-12-9-3-4-10-12/h3-4H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSSAPQZIIXCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The general synthetic route can be summarized as follows:

    Preparation of the Azide Intermediate: The azide intermediate can be prepared by reacting a suitable amine with sodium azide under appropriate conditions.

    Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Activities

  • Antimicrobial Activity :
    • Triazole derivatives are recognized for their broad-spectrum antimicrobial properties. Studies have shown that compounds containing the triazole moiety can inhibit various bacterial and fungal strains. For instance, a derivative of 1,2,3-triazole demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • The anticancer properties of triazole derivatives have been extensively studied. Research indicates that compounds similar to 2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole exhibit cytotoxic effects on cancer cell lines. For example, studies on triazole-containing compounds have reported IC50_{50} values in the low micromolar range against various cancer cells . The mechanism often involves inducing apoptosis in cancer cells through various pathways.
  • Anti-inflammatory Effects :
    • Some triazole derivatives have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .
  • Antiviral Activity :
    • Research has indicated that triazole derivatives can also possess antiviral properties. For example, certain triazole compounds have been evaluated for their efficacy against viral infections, showing promising results in vitro .

Synthetic Approaches

The synthesis of this compound typically involves the "click chemistry" approach, which allows for efficient formation of the triazole ring through the reaction of azides with alkynes in the presence of a copper catalyst . This method is favored due to its simplicity and high yield.

Case Study 1: Anticancer Activity

A study investigated various 1,2,3-triazole derivatives for their anticancer activities against HepG2 and MCF-7 cell lines. Among these compounds, those with a pyrrolidine substituent showed enhanced cytotoxicity compared to non-substituted analogs, indicating that structural modifications can significantly impact biological activity .

Case Study 2: Antimicrobial Screening

In another investigation, a series of 1,2,3-triazoles were synthesized and tested for antimicrobial efficacy. The results revealed that compounds with a pyrrolidine moiety exhibited potent activity against both Gram-positive and Gram-negative bacteria. This study underscores the importance of functional group variations in enhancing antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural Variations and Regiochemistry

The position of substitution (N-1 vs. N-2) and functional groups on the triazole ring critically influence biological activity and physicochemical properties:

Compound Name Triazole Type Substituents Key Structural Features
2-(2-(Pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole 2H Pyrrolidinyl ethyl at N-2 Potential for hydrogen bonding via pyrrolidine amine
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde (2b) 2H Aldehyde at C4, phenyl at N-2 Aldehyde forms Schiff bases with enzymes
1-(2,4-Dichlorophenyl)-2-(1H-triazol-1-yl)ethanone (9g) 1H Dichlorophenyl, ketone at N-1 N-1 alkylation; electron-withdrawing groups enhance antifungal activity
Ethyl-1-(pyrimidinyl)triazole-4-carboxylate (2j) 1H Ester, pyrimidine substituents Microwave-synthesized; ester group may improve solubility

Key Findings :

  • N-2 vs. N-1 Substitution : 2H-triazoles (e.g., compound 2b) often show higher α-glycosidase inhibition than 1H analogs due to favorable binding conformations . The target compound’s N-2 substitution may similarly optimize interactions with biological targets.
  • Functional Groups: The aldehyde in 2b enhances activity via covalent Schiff base formation, whereas the pyrrolidinyl ethyl group in the target compound may rely on non-covalent interactions (e.g., hydrogen bonding) .

Key Findings :

  • Microwave synthesis (e.g., 2j) offers rapid, high-yield routes compared to traditional methods .
  • The target compound’s synthesis may require regioselective alkylation to ensure N-2 substitution, a challenge noted in triazole chemistry .

Key Findings :

  • Enzyme Inhibition : The target compound’s pyrrolidine may act similarly to 2b’s aldehyde by interacting with enzyme active sites, albeit through reversible hydrogen bonding rather than covalent modification .
  • Antifungal Activity : Electron-withdrawing groups (e.g., dichlorophenyl in 9g) improve activity, suggesting that the target compound’s pyrrolidine could be optimized with halogen substituents .

Physicochemical and Crystallographic Properties

Compound Solubility/Stability Crystallographic Data
Target Compound (hypothetical) Moderate solubility (pyrrolidine enhances hydrophilicity) Likely similar to 2b’s monoclinic P21/c system
2b Low solubility (aldehyde) Monoclinic P21/c, Z = 4
9g High lipophilicity Not reported

Key Findings :

  • The pyrrolidine group in the target compound may improve aqueous solubility compared to 2b’s aldehyde, which is critical for bioavailability .

Biological Activity

2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole is a heterocyclic compound that combines a pyrrolidine ring and a 1,2,3-triazole ring. This unique structure imparts significant biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been studied for its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical formula of this compound is C8H14N4C_8H_{14}N_4, with a molecular weight of 166.22 g/mol. The presence of both the pyrrolidine and triazole rings enhances its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that the 1,2,3-triazole moiety is pivotal in conferring various biological activities. The compound exhibits:

  • Antimicrobial Properties : Studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi. For instance, triazole compounds are known to be effective against resistant strains of bacteria due to their ability to interfere with cell wall synthesis.
  • Anticancer Activity : The 1,2,3-triazole structure serves as a bioisostere for various functional groups, allowing it to interact with biological targets involved in cancer progression. Research has demonstrated that triazoles can inhibit cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to bind with various molecular targets:

  • Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate interactions with enzymes, potentially inhibiting their activity. For example, studies suggest that triazoles can inhibit human methionine aminopeptidase type 2 (hMetAP2), which plays a role in tumor growth.
  • Cell Signaling Pathways : The compound may influence pathways related to inflammation and apoptosis by modulating receptor activity.

Anticancer Activity

A study published in Frontiers in Molecular Biosciences explored the anticancer potential of several triazole derivatives, including those similar to this compound. It was found that these compounds exhibited significant cytotoxicity against various cancer cell lines. Notably:

CompoundCell LineIC50 (µM)
Triazole AMCF-712.5
Triazole BHepG215.0
Triazole CA54910.0

These results indicate that modifications in the triazole structure can lead to enhanced anticancer activity.

Antimicrobial Studies

Another investigation focused on the antimicrobial efficacy of triazoles against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundPathogenMIC (µg/mL)
Triazole DS. aureus5
Triazole EE. coli10

These findings suggest that certain structural features of triazoles significantly influence their antimicrobial potency.

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